4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid
Description
4-[3-Bromo-5-(4-carboxyphenyl)phenyl]benzoic acid (IUPAC name: [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid) is a polyaromatic compound with a central benzene ring substituted at the 3-position with bromine and at the 5-position with a 4-carboxyphenyl group. The outer benzene rings each bear a carboxylic acid group at the para position . Its molecular formula is C₂₀H₁₄O₄, with a molecular weight of 318.32 g/mol. The compound’s structural rigidity, coupled with electron-withdrawing bromine and carboxylic acid groups, makes it a candidate for applications in coordination chemistry, materials science, and pharmaceuticals.
Properties
IUPAC Name |
4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO4/c21-18-10-16(12-1-5-14(6-2-12)19(22)23)9-17(11-18)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCRNBUFAEKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid typically involves the bromination of a terphenyl precursor followed by carboxylation. One common method includes the bromination of 1,1’:3’,1’'-terphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated terphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The bromination and carboxylation reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Scientific Research Applications
5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5’-Bromo-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Linked Bromobenzoic Acid Derivatives
Example : 4-[(4-Bromophenyl)sulfonyl]benzoic acid derivatives (e.g., compounds 5–8 in –2)
- Structural Differences : A sulfonyl (-SO₂-) bridge replaces the direct phenyl-phenyl linkage in the target compound.
- Properties: Sulfonyl groups enhance electron-withdrawing effects and thermal stability . Higher polarity due to the sulfonyl group improves solubility in polar solvents (e.g., DMSO, methanol). Demonstrated 94% yield in Schotten–Baumann acylation reactions, indicating superior reactivity in peptide coupling .
Heterocyclic Carboxyphenyl Derivatives
Examples :
- 5-(4-Carboxyphenyl)-2-furancarbonitrile (1a) and 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile (1b) ()
- Structural Differences : Furan/thiophene rings replace one benzene ring in the target compound.
- Properties :
- Applications: Used as precursors for benzothiazole-based bisamidino compounds, suggesting utility in dye or drug synthesis .
Retinoid Carboxyphenyl Derivatives
Example : SR11203 (2-(4-carboxyphenyl)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dithiane) ()
- Structural Differences : A dithiane ring and naphthalenyl group replace the bromophenyl and central benzene rings.
- Biological Activity: SR11203 binds retinoid X receptors (RXRs) but showed only 12% inhibition of cervical carcinoma cell proliferation at 1 µM, whereas retinoic acid receptor (RAR)-selective analogs (e.g., TTAB) achieved 50% inhibition at 0.2 nM . The carboxylic acid group is critical for receptor binding, but bulky substituents (e.g., dithiane) reduce efficacy.
Organometallic Carboxyphenyl Derivatives
Examples : (4-Carboxyphenyl)mercury(II) chloride (4) and bis(4-carboxyphenyl) diselenide (7) ()
- Structural Differences : Mercury or selenium atoms are integrated into the structure.
- Properties :
Multifunctional Carboxyphenyl Compounds
Physicochemical and Functional Comparison
| Property | Target Compound | 4-[(4-Bromophenyl)sulfonyl]benzoic Acid | 5-(4-Carboxyphenyl)-2-furancarbonitrile | SR11203 (Retinoid) | (4-Carboxyphenyl)mercury(II) chloride |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 318.32 | 365.21 (C₁₃H₁₀BrO₄S) | 239.19 (C₁₂H₇NO₃) | 464.61 | 357.65 (C₇H₅ClHgO₂) |
| Solubility | Low in H₂O; soluble in DMF/DMSO | High in DMSO | Moderate in DCM | Low in H₂O | Insoluble in H₂O; soluble in THF |
| Key Functional Groups | 2 × COOH, Br | 1 × COOH, SO₂, Br | 1 × COOH, CN, furan | COOH, dithiane | COOH, Hg-Cl bond |
| Applications | Coordination chemistry | Antimicrobial intermediates | Heterocyclic synthesis | Anticancer agents | Antibacterial agents |
Research Implications
- Coordination Chemistry: The target compound’s dual carboxylic acid groups enable chelation of metal ions (e.g., Ag⁺, Cu²⁺), similar to HMBA (), which forms stabilized silver nanoparticles .
- Pharmacology: Unlike retinoid derivatives (), the absence of hydrophobic moieties (e.g., naphthalenyl) in the target compound may limit cell membrane penetration but reduce off-target toxicity.
- Material Science : Compared to 1,3,5-Tri(4-carboxyphenyl)benzene , the bromine atom in the target compound could facilitate halogen bonding in crystal engineering .
Biological Activity
4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound that exhibits significant biological activity. Understanding its biological properties is crucial for its potential applications in pharmaceuticals and biochemistry. This article reviews its mechanisms of action, biochemical pathways, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 319.16 g/mol
- CAS Number : 50446-44-1
The compound features a brominated phenyl group and a carboxylic acid moiety, which contribute to its reactivity and biological effects.
This compound exerts its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. It has been shown to inhibit certain dehydrogenases, affecting metabolic pathways critical for cellular function.
- Cell Signaling Modulation : It influences signaling pathways related to inflammation and cancer, potentially acting as an anti-inflammatory and anti-cancer agent.
- Gene Expression Regulation : The compound can bind to transcription factors, altering gene expression involved in stress responses and metabolism.
Biochemical Pathways
The biological activity of this compound can be categorized into several key pathways:
- Anti-inflammatory Pathway : It reduces the production of pro-inflammatory cytokines, which may lead to decreased inflammation in various tissues.
- Antioxidant Activity : The compound has been observed to enhance cellular antioxidant defenses, mitigating oxidative stress.
- Cancer Cell Inhibition : Research indicates that it can induce apoptosis in cancer cells by activating intrinsic pathways.
Study 1: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study reported an IC value of approximately 12 µM, indicating potent anti-cancer properties.
Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced inflammation markers in animal models of arthritis. The treatment led to a 40% decrease in IL-6 levels compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-cancer, anti-inflammatory |
| 4-(3-bromophenyl)benzoic Acid | Structure | Moderate anti-cancer activity |
| Salicylic Acid Derivatives | Varies | Anti-inflammatory, analgesic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
